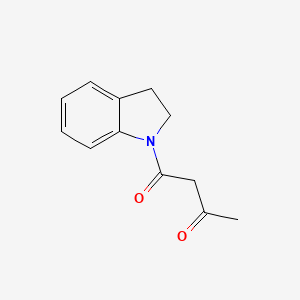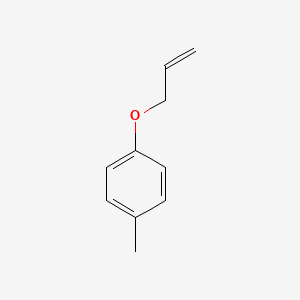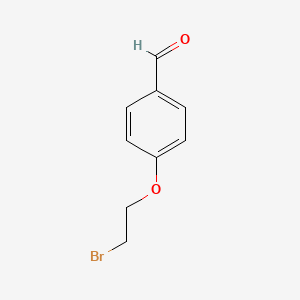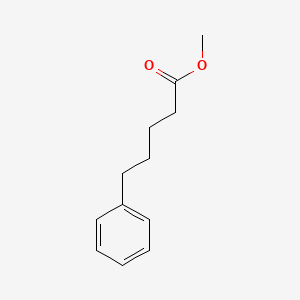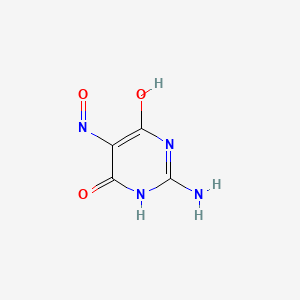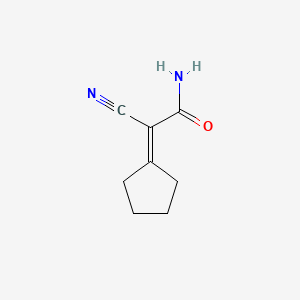
叔丁基羟基(甲基)氨基甲酸酯
描述
Tert-butyl hydroxy(methyl)carbamate (THMC) is an organic compound that has been widely studied for its potential applications in organic synthesis and in the field of biochemistry. THMC is a derivative of the carbamate group of molecules, which are widely used as inhibitors of enzymes and other proteins. THMC has been found to be a useful reagent in organic synthesis and has been used in a variety of applications, including drug synthesis and materials science. THMC has also been studied for its potential use in biochemical and physiological research, as well as for its potential therapeutic applications.
科学研究应用
N-Boc保护的苯胺合成
叔丁基羟基(甲基)氨基甲酸酯: 用于钯催化合成N-Boc保护的苯胺 。此过程对于在化学反应中保护胺基至关重要,允许进一步的合成转化而不影响敏感的胺官能团。
四取代吡咯的生产
该化合物在合成四取代吡咯中起着重要作用,这些吡咯在C-3位被酯基或酮基官能化 。由于其多样化的生物活性和电子性质,这些吡咯在制药和材料科学领域具有潜在的应用。
药物发现和药物化学
包括叔丁基羟基(甲基)氨基甲酸酯在内的氨基甲酸酯衍生物是现代药物发现和药物化学不可或缺的一部分。 它们增强了化合物的生物利用度和有效性,延迟了首过代谢,并且是许多用于治疗各种疾病的药物和前药的一部分 。
用于神经退行性疾病的胆碱酯酶抑制剂
作为药物中的结构基序,氨基甲酸酯基团用于胆碱酯酶抑制剂,这对于治疗阿尔茨海默病等神经退行性疾病至关重要。 氨基甲酸酯基团的稳定性和细胞膜穿透能力使其在该领域具有价值 。
用于抗病毒疗法的蛋白酶抑制剂
氨基甲酸酯衍生物也用作抗病毒疗法中的蛋白酶抑制剂,包括治疗 HIV 感染和丙型肝炎的治疗。 氨基甲酸酯的结构特征有助于其与病毒蛋白酶的相互作用,抑制其功能 。
杀虫剂:杀虫剂、杀菌剂和除草剂
氨基甲酸酯基团的杀虫特性已得到充分证明,叔丁基羟基(甲基)氨基甲酸酯等化合物用于生产杀虫剂、杀菌剂和除草剂。 这些应用利用了氨基甲酸酯基团的生物活性来保护农作物和控制害虫 。
有机合成保护基团
在有机合成中,叔丁基羟基(甲基)氨基甲酸酯用作胺的保护基团。 这允许化学家对其他官能团进行各种反应,而不影响胺基团,胺基团可以在以后脱保护以得到所需产物 。
奈福泮合成中的中间体
该化合物用于合成中间体,如苯甲醇,特别是氯苯甲醇,这些中间体是制备奈福泮的前体——一种具有镇痛、肌肉松弛和抗抑郁作用的分子 。
作用机制
Target of Action
Tert-butyl hydroxy(methyl)carbamate, also known as tert-butyl carbamate, is primarily used as a protective group for amines in organic synthesis . The compound’s primary targets are therefore the amine groups present in various organic molecules .
Mode of Action
The compound acts by reacting with a base and the anhydride Boc2O under either aqueous or anhydrous conditions to form Boc-protected amines and amino acids . The Boc group is stable towards most nucleophiles and bases . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Biochemical Pathways
The biochemical pathways affected by tert-butyl hydroxy(methyl)carbamate are those involved in the synthesis of organic compounds. The compound plays a pivotal role in the protection of amino functions, which often occur in the synthesis of multifunctional targets .
Pharmacokinetics
It is known that the compound has a high lipophilicity and is very soluble in water . These properties may impact its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of tert-butyl hydroxy(methyl)carbamate is the protection of amine groups in organic molecules, facilitating their use in further reactions . This protection can be removed under specific conditions, allowing the amine group to participate in subsequent reactions .
Action Environment
The action of tert-butyl hydroxy(methyl)carbamate can be influenced by environmental factors such as pH and temperature . For instance, the compound is stable under basic conditions but can be cleaved under acidic conditions . Additionally, the compound should be stored in a dry environment at room temperature .
安全和危害
未来方向
生化分析
Biochemical Properties
Tert-butyl hydroxy(methyl)carbamate plays a crucial role in biochemical reactions, primarily as a protecting group for amines. It interacts with various enzymes, proteins, and other biomolecules to temporarily mask the reactivity of amine groups. This interaction is essential in multi-step synthesis processes where selective protection and deprotection of functional groups are required. The compound is known to interact with enzymes such as N,N’-dicyclohexylcarbodiimide, which facilitates the formation of peptide bonds by coupling carboxylic acids with amines . The nature of these interactions is typically non-covalent, involving hydrogen bonding and van der Waals forces.
Cellular Effects
Tert-butyl hydroxy(methyl)carbamate influences various cellular processes by protecting amine groups in biomolecules, thereby preventing unwanted reactions during synthesis. This protection is crucial in maintaining the integrity of cellular components during chemical modifications. The compound can affect cell signaling pathways by temporarily inhibiting the activity of amine-containing signaling molecules. Additionally, it may influence gene expression by protecting amine groups in nucleotides and proteins involved in transcription and translation processes . The impact on cellular metabolism is generally minimal, as the compound is designed to be inert under physiological conditions.
Molecular Mechanism
The molecular mechanism of action of tert-butyl hydroxy(methyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage is resistant to hydrolysis under neutral and basic conditions but can be cleaved under acidic conditions or by specific enzymes. The compound exerts its effects by binding to the amine groups of biomolecules, thereby preventing their participation in chemical reactions. This binding interaction is reversible, allowing for the selective deprotection of amine groups when needed . The compound does not significantly alter gene expression or enzyme activity, as its primary function is to provide temporary protection.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl hydroxy(methyl)carbamate change over time, primarily due to its stability and degradation properties. The compound is stable under ambient conditions but can degrade when exposed to strong acids or prolonged heating. Over time, the protective carbamate linkage may be cleaved, leading to the release of the free amine group. Long-term studies have shown that the compound does not have significant adverse effects on cellular function, as it is designed to be inert and easily removable . Prolonged exposure to acidic conditions can lead to partial degradation and loss of protection.
Dosage Effects in Animal Models
The effects of tert-butyl hydroxy(methyl)carbamate vary with different dosages in animal models. At low doses, the compound effectively protects amine groups without causing toxicity or adverse effects. At high doses, there may be threshold effects, including potential toxicity and adverse reactions. Studies have shown that excessive amounts of the compound can lead to the accumulation of degradation products, which may interfere with normal cellular functions . It is essential to optimize the dosage to achieve the desired protective effects while minimizing potential toxicity.
Metabolic Pathways
Tert-butyl hydroxy(methyl)carbamate is involved in metabolic pathways related to the protection and deprotection of amine groups. The compound interacts with enzymes such as N,N’-dicyclohexylcarbodiimide and trifluoroacetic acid, which facilitate the formation and cleavage of the carbamate linkage . These interactions are crucial in maintaining the selectivity and efficiency of multi-step synthesis processes. The compound does not significantly affect metabolic flux or metabolite levels, as its primary function is to provide temporary protection.
Transport and Distribution
Within cells and tissues, tert-butyl hydroxy(methyl)carbamate is transported and distributed primarily through passive diffusion. The compound does not rely on specific transporters or binding proteins for its movement. Its localization and accumulation are influenced by its hydrophobic nature, allowing it to diffuse across cell membranes and reach target sites . The compound’s distribution is generally uniform, with no significant accumulation in specific tissues or compartments.
Subcellular Localization
The subcellular localization of tert-butyl hydroxy(methyl)carbamate is primarily in the cytoplasm, where it interacts with amine-containing biomolecules. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity and function are primarily determined by its ability to form stable carbamate linkages with amine groups . The compound’s localization does not significantly affect its protective function, as it is designed to be inert and easily removable.
属性
IUPAC Name |
tert-butyl N-hydroxy-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)7(4)9/h9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTVWTYYQWTLQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297596 | |
| Record name | tert-butyl hydroxy(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19689-97-5 | |
| Record name | 19689-97-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-butyl hydroxy(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl hydroxy(methyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
